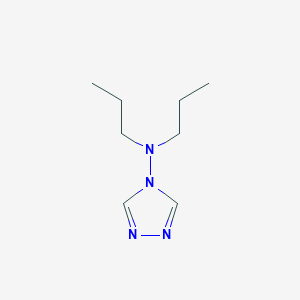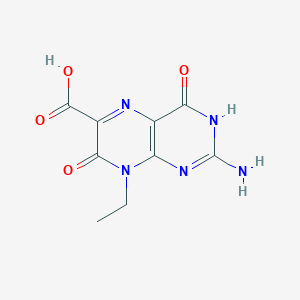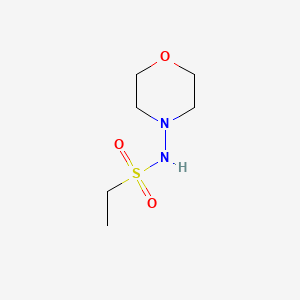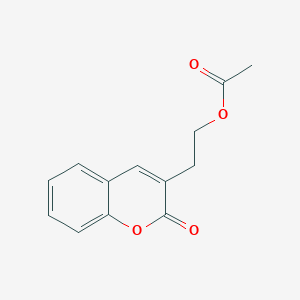![molecular formula C14H12Br2Hg B14731800 Bis[(3-bromophenyl)methyl]mercury CAS No. 10507-40-1](/img/structure/B14731800.png)
Bis[(3-bromophenyl)methyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(3-bromophenyl)methyl]mercury is an organomercury compound with the molecular formula C14H12Br2Hg It is characterized by the presence of two 3-bromophenyl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3-bromophenyl)methyl]mercury typically involves the reaction of 3-bromobenzyl chloride with mercury(II) acetate in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(3-bromophenyl)methyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3-bromophenyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmercury compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Bis[(3-bromophenyl)methyl]mercury has several applications in scientific research:
Biology: The compound can be used to study the effects of organomercury compounds on biological systems, including their toxicity and interactions with biomolecules.
Medicine: Research into the potential therapeutic applications of organomercury compounds, although limited, includes exploring their use in targeted drug delivery systems.
Wirkmechanismus
The mechanism of action of bis[(3-bromophenyl)methyl]mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to potential biological effects. The compound’s reactivity in cross-coupling reactions is facilitated by the activation of the mercury-carbon bond, allowing for the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(phenyl)methylmercury
- Bis(4-bromophenyl)methylmercury
- Bis(2-bromophenyl)methylmercury
Comparison
Bis[(3-bromophenyl)methyl]mercury is unique due to the position of the bromine atoms on the phenyl rings. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to bis(phenyl)methylmercury, the presence of bromine atoms can enhance the compound’s ability to participate in substitution and coupling reactions. Additionally, the specific arrangement of bromine atoms in this compound may affect its interactions with biological molecules, potentially altering its toxicity and biological activity .
Eigenschaften
CAS-Nummer |
10507-40-1 |
|---|---|
Molekularformel |
C14H12Br2Hg |
Molekulargewicht |
540.64 g/mol |
IUPAC-Name |
bis[(3-bromophenyl)methyl]mercury |
InChI |
InChI=1S/2C7H6Br.Hg/c2*1-6-3-2-4-7(8)5-6;/h2*2-5H,1H2; |
InChI-Schlüssel |
IETVIBNQVBLXQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C[Hg]CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)





![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)



